6-(2-Aminophenoxy)nicotinonitrile
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Overview
Description
6-(2-Aminophenoxy)nicotinonitrile is a heterocyclic compound with the molecular formula C12H9N3O. It is a derivative of nicotinonitrile, characterized by the presence of an aminophenoxy group attached to the nicotinonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Aminophenoxy)nicotinonitrile typically involves multi-component reactions. One efficient method is the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate in the presence of tetrabutyl ammonium bromide as a catalyst in an aqueous medium . Another approach involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of environmentally friendly catalysts like tetrabutyl ammonium bromide suggest potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-(2-Aminophenoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of the aminophenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-(2-Aminophenoxy)nicotinonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(2-Aminophenoxy)nicotinonitrile involves its interaction with specific molecular targets. The aminophenoxy group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.
Milrinone: A phosphodiesterase inhibitor used in heart failure management.
Neratinib: An irreversible tyrosine kinase inhibitor used in breast cancer treatment.
Olprinone: A phosphodiesterase inhibitor with cardiotonic properties.
Uniqueness: 6-(2-Aminophenoxy)nicotinonitrile is unique due to its specific aminophenoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C12H9N3O |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-(2-aminophenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c13-7-9-5-6-12(15-8-9)16-11-4-2-1-3-10(11)14/h1-6,8H,14H2 |
InChI Key |
BYURNUGQBUVKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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